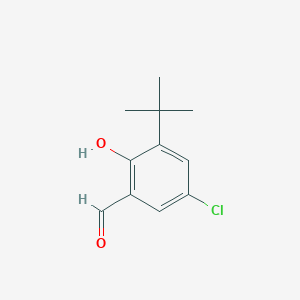
2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde
Übersicht
Beschreibung
2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde is a mono-tert-butyl substituted 2-hydroxybenzaldehyde . It is structurally related to 3,5-di-t-butylcatechol (DTCAT) but is not as potent an activator of rat skeletal muscle ryanodine receptor Ca2+ channel (RyRC) .
Synthesis Analysis
The compound can be synthesized using ethylbromide and 2-tert-butylphenol . Recombinant strains of E. coli BL21 (DE3) harboring pET-30a (+)- lkadh, pET-30a (+)- lbadh, and pET-30a (+)- lktadh were incubated at 37 °C in LB medium supplemented with 50 μg/mL of kanamycin on a rotary shaker at 180 rpm .Molecular Structure Analysis
The molecular weight of this compound is 234.33 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes condensation reaction with methyl-2-{N-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligand . It is also used in the synthesis of Mn (III)-salen complex and its diamino precursor .Physical And Chemical Properties Analysis
The compound is a clear, light yellow liquid . It has a melting point of 100-103 °C and a boiling point of 251 - 252 °C at 972 hPa .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : A study on 5-tert-Butyl-2-hydroxy-benzaldehyde, closely related to 2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde, describes its synthesis through hydrofornylation catalyzed by magnesium methoxide. The optimal conditions for this process include a temperature of 96°C and specific molar ratios of reactants, yielding a 73.1% success rate (Hui Jian-bin, 2011).
- Bromination Process : Another study highlights the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 3-tert-butyl-2-hydroxybenzaldehyde. The study details the solvent, reaction temperature, and material ratio, achieving optimal conditions for this bromination process (Du Longchao, 2013).
Catalysis and Reactions
- Suzuki Cross-Coupling Reaction : A study on 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, a derivative of the target compound, focuses on its synthesis via Suzuki cross-coupling reaction. The study compares different catalysts, bases, and solvents, achieving an excellent yield under certain conditions (Biyu Wang et al., 2014).
- Palladium(II) Complexes as Catalysts : Another study discusses sterically hindered selenoether ligands, including derivatives of this compound. These ligands, when reacted with palladium, form complexes that act as efficient catalysts for Suzuki–Miyaura C–C coupling reactions (Umesh Kumar et al., 2014).
Molecular and Structural Studies
- Copper(II) Complexes and Ligands : A study reports the synthesis of 5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde and related compounds. These substances form Copper(II) complexes, which exhibit distinct voltammetric oxidations and interactions with silver(I) adducts, revealing interesting molecular behaviors (I. Sylvestre et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-tert-butyl-5-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELFIKAKKMRRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



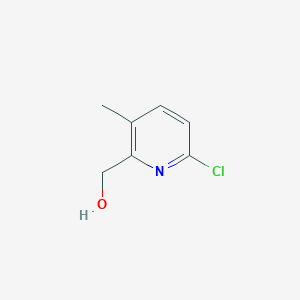
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)
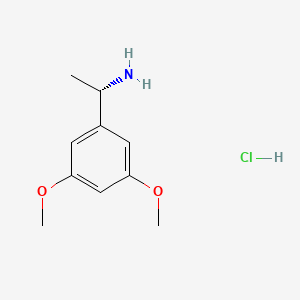
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)
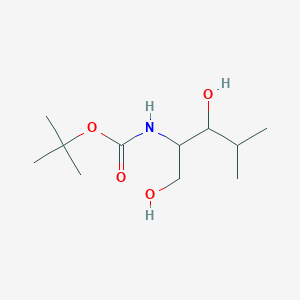

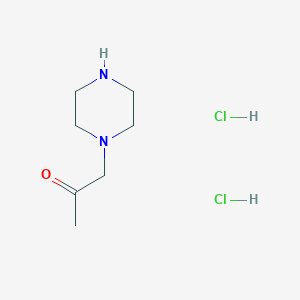
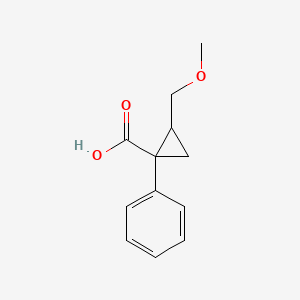



![[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3099287.png)

